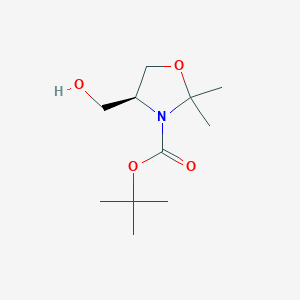

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

Descripción general

Descripción

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that tert-butyl esters are often used as protecting groups in organic synthesis . They can protect carboxylic acids from unwanted reactions during a multi-step synthesis .

Mode of Action

The compound interacts with its targets through a process known as transesterification . This involves the exchange of the tert-butyl group with another alcohol present in the reaction . The key factors for this reaction are 1,3-chelation and the formation of a tetrahedral intermediate .

Biochemical Pathways

The transesterification process is a crucial part of many biochemical pathways, including lipid metabolism and biodiesel production . The compound’s action could potentially influence these pathways.

Pharmacokinetics

It’s known that tert-butyl esters are generally stable under various conditions . They are resistant to hydrolysis in the gastrointestinal tract, which could potentially impact their bioavailability .

Result of Action

The result of the compound’s action is the successful protection of carboxylic acids during synthesis, preventing unwanted reactions . After the desired reactions have taken place, the tert-butyl group can be removed (deprotected) under specific conditions .

Action Environment

The action of (S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester can be influenced by various environmental factors. For instance, the transesterification process is facilitated by the presence of a metal t-butoxide in the reaction environment . Additionally, the stability of tert-butyl esters can be affected by the pH and temperature of the environment .

Actividad Biológica

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester, commonly referred to as (S)-4-HMDO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on available literature.

- Molecular Formula : C11H21NO4

- Molecular Weight : 231.29 g/mol

- CAS Number : 108149-63-9

Biological Activity Overview

(S)-4-HMDO exhibits a range of biological activities that have been explored in various studies. The following sections detail its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of (S)-4-HMDO, particularly against HIV-1. Research indicates that derivatives of oxazolidine compounds can inhibit viral replication by targeting integrase enzymes crucial for viral DNA integration into host genomes. For instance, compounds similar to (S)-4-HMDO were shown to exhibit significant inhibition of HIV-1 integrase with IC50 values in the low micromolar range .

Antimicrobial Properties

(S)-4-HMDO has also demonstrated antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, although specific data on the efficacy against particular pathogens remains limited. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of (S)-4-HMDO is largely attributed to its ability to interact with specific enzymes and receptors within microbial and viral systems. The oxazolidine scaffold is known for its ability to form hydrogen bonds and hydrophobic interactions, which may enhance binding affinity to target proteins involved in cellular processes.

Case Studies and Research Findings

- HIV Integrase Inhibition :

- Antibacterial Efficacy :

Safety and Toxicology

While (S)-4-HMDO shows promise as a therapeutic agent, safety assessments indicate potential irritant effects upon skin contact and eye exposure . It is classified under health hazards requiring precautionary measures during handling.

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable for creating compounds that target specific biological pathways. For example, it can be utilized in the synthesis of drug candidates that modulate enzyme activity or receptor interactions, which are essential for treating diseases such as cancer and metabolic disorders .

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. In a study focused on developing new antiviral agents, researchers synthesized various derivatives using (S)-4-hydroxymethyl oxazolidine as a starting material. The resulting compounds showed promising activity against viral pathogens, highlighting the compound's potential in antiviral drug development .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, (S)-4-hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester is employed to study enzyme inhibition and protein interactions. Its structural features allow researchers to investigate how modifications to the oxazolidine ring can affect binding affinities and inhibition mechanisms .

Example: Protein Interaction Analysis

One notable application involved using the compound to assess its effects on specific enzyme targets related to metabolic pathways. Researchers found that certain modifications led to enhanced binding and inhibition of target enzymes, providing insights into designing more effective inhibitors for therapeutic use .

Material Science

Polymer Applications

The compound can be incorporated into polymer matrices to enhance properties such as flexibility and durability. This application is particularly relevant in developing advanced materials for various industrial uses .

Case Study: Biodegradable Polymers

In a recent study, (S)-4-hydroxymethyl oxazolidine derivatives were integrated into biodegradable polymer systems. The resulting materials exhibited improved mechanical properties and degradation rates compared to traditional polymers, showcasing the compound's utility in sustainable material science .

Food Industry

Food Additive Potential

In the food industry, this compound is explored for its potential as a food additive that enhances flavor profiles and stability in food products. Its ability to interact with other food components makes it suitable for applications in flavor enhancement and preservation .

Agricultural Chemistry

Development of Agrochemicals

this compound is also being investigated for its role in developing agrochemicals aimed at improving crop yield and pest resistance. This application aligns with sustainable agriculture practices by potentially reducing the need for harmful pesticides .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis | Key intermediate for antiviral agents |

| Biochemical Research | Enzyme inhibition studies | Enhanced binding affinities observed |

| Material Science | Polymer enhancement | Improved mechanical properties in biodegradable polymers |

| Food Industry | Flavor enhancement and stability | Potential food additive |

| Agricultural Chemistry | Development of agrochemicals | Improved crop yield and pest resistance |

Propiedades

IUPAC Name |

tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFOEHLGMZJBAA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453495 | |

| Record name | tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108149-65-1 | |

| Record name | tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.